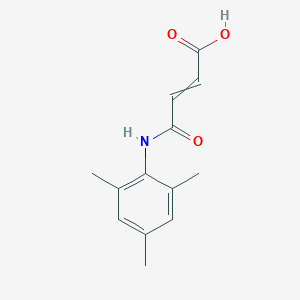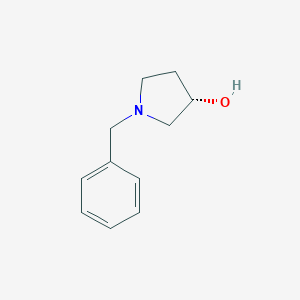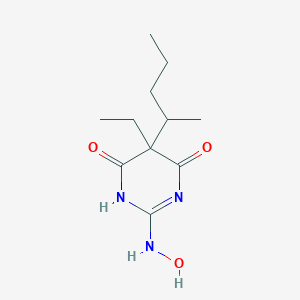
3-N-(2-Fluoroethyl)spiperone
説明
3-N-(2-Fluoroethyl)spiperone, also known as 18F-fesp, belongs to the class of organic compounds known as alkyl-phenylketones . These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group . It has a molecular formula of C25H29F2N3O2 .
Synthesis Analysis
The synthesis of 3-N-(2-Fluoroethyl)spiperone, a radiotracer useful for imaging the brain dopamine receptor system in vivo using positron emission tomography, is described . Precursors of this compound, the functional 3-N-alkyl derivatives of spiperone, were prepared by the alkylation of the amide group in spiperone by 1,2-disubstituted ethanes under phase transfer conditions .Molecular Structure Analysis
The infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectral data suggest that under phase transfer reaction conditions, the amide nitrogen was preferentially alkylated . An X-ray analysis was performed on a single crystal of 3-N-(2-Fluoroethyl)spiperone to provide a firm basis for comparison with related analogues .Chemical Reactions Analysis
The reaction of the derivatives with no-carrier-added K18F/Kryptofix clearly indicated that the ketalized derivatives were the choice of the precursors for 3-N-(2-Fluoroethyl)spiperone .Physical And Chemical Properties Analysis
3-N-(2-Fluoroethyl)spiperone has a boiling point of 631.9ºC at 760mmHg and a density of 1.27g/cm3 .科学的研究の応用
Neuroimaging : 3-N-(2-Fluoroethyl)spiperone is notably used as a dopamine receptor-binding tracer in positron emission tomography (PET). This allows for the imaging of the brain dopamine receptor system in vivo, aiding in multiple tomographic studies within a single day with one preparation (Satyamurthy et al., 1986).
Dopamine Receptor Binding : This compound displays high affinity for dopamine receptors in vitro and can be labeled with 18F for imaging and quantification of dopamine receptors in vivo. This makes it a potent tool for studying neuroreceptor dynamics (Kiesewetter et al., 1986).
Pharmacological Studies : Research indicates that 3-N-(2-Fluoroethyl)spiperone and its derivatives have significant in vitro affinity for dopamine D-2 receptors, which is crucial for understanding and potentially treating neurological conditions linked to these receptors (Fukumura et al., 1990).
Ligand Development for PET : It serves as a promising ligand for PET studies of the dopamine receptor, demonstrating greater affinity for these receptors than other similar compounds. This aspect is particularly relevant for neuroimaging studies (Welch et al., 1988).
Biological Studies : The compound is used in studies involving binding to neurotransmitter receptors, as in research with the bovine caudate nucleus, indicating its potential in broader biological and pharmacological research (Withy et al., 1981).
作用機序
Spiperone and its analog, 3-N-(2-fluoroethyl)spiperone, are high-affinity D2 dopamine and 5-HT2 serotonin receptor antagonists, showing a low affinity for α1-adrenergic receptors and marginal binding to other receptors . They have been studied as a positron emission tomography (PET) tracer for imaging D2 and 5HT2 receptor densities .
将来の方向性
特性
IUPAC Name |
3-(2-fluoroethyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F2N3O2/c26-14-18-29-19-30(22-5-2-1-3-6-22)25(24(29)32)12-16-28(17-13-25)15-4-7-23(31)20-8-10-21(27)11-9-20/h1-3,5-6,8-11H,4,7,12-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNARAEXGMVEFDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCF)CCCC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147523 | |
| Record name | 3-N-(2-Fluoroethyl)spiperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-N-(2-Fluoroethyl)spiperone | |
CAS RN |
106114-42-5 | |
| Record name | 3-N-(2-Fluoroethyl)spiperone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106114425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-N-(2-Fluoroethyl)spiperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FESP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBL40PW9PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



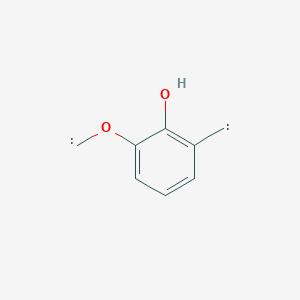
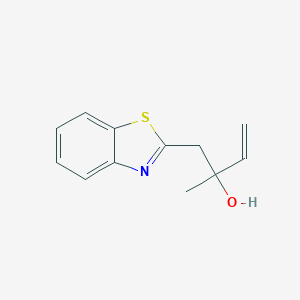
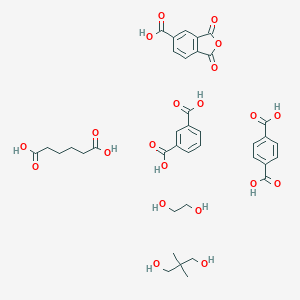


![4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine](/img/structure/B8651.png)
![6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B8653.png)



